Cas no 1072-72-6 (Tetrahydrothiopyran-4-one)

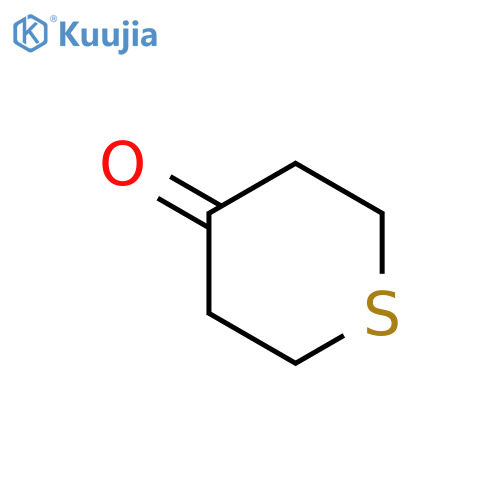

Tetrahydrothiopyran-4-one structure

商品名:Tetrahydrothiopyran-4-one

Tetrahydrothiopyran-4-one 化学的及び物理的性質

名前と識別子

-

- Tetrahydrothiopyran-4-one

- Tetrahydro-4H-thiopyran-4-one

- 4-Thiacyclohexanone

- 4-Oxothiane

- Dihydro-2H-thiopyran-4(3H)-one

- thian-4-one

- Penthianone

- THIAN-3-ONEOXIME

- 1-Thiacyclohexan-4-one

- Tetrahydrothiopyranone

- Tetrahydro-4-thiopyrone

- 4-Oxotetrahydrothiopyran

- 4-tetrahydrothiopyranone

- 4H-Thiopyran-4-one, tetrahydro-

- Tetrahydro-1,4-thiapyrone

- Tetrahydro-thiopyran-4-one

- Tetrahydro-1-thio-4-pyrone

- 4-THIANONE

- 2,3,5,6-Tetrahydro-4-thiopyranone

- OVRJVKCZJCNSOW-UHFFFAOYSA-N

- Tetrahydro-1-thio-.gamma.-pyrone

- TETRAHYD

-

- MDL: MFCD00006660

- インチ: 1S/C5H8OS/c6-5-1-3-7-4-2-5/h1-4H2

- InChIKey: OVRJVKCZJCNSOW-UHFFFAOYSA-N

- ほほえんだ: S1C([H])([H])C([H])([H])C(C([H])([H])C1([H])[H])=O

- BRN: 106464

計算された属性

- せいみつぶんしりょう: 116.03000

- どういたいしつりょう: 116.03

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 72.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 2

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 42.4

じっけんとくせい

- 色と性状: まだ確定していません。

- 密度みつど: 1.050 (estimate)

- ゆうかいてん: 60-64 °C (lit.)

- ふってん: 140.82°C (estimate)

- フラッシュポイント: 105.5℃

- 屈折率: 1.5100 (estimate)

- PSA: 42.37000

- LogP: 1.08250

- ようかいせい: 未確定

Tetrahydrothiopyran-4-one セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H319

- 警告文: P280,P264,P305+P351+P338,P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S22-S24/25

-

危険物標識:

- セキュリティ用語:S22;S24/25

- リスク用語:R36/37/38

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Inert atmosphere,Room Temperature

Tetrahydrothiopyran-4-one 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Tetrahydrothiopyran-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB00395-1g |

Tetrahydrothiopyran-4-one |

1072-72-6 | 97% | 1g |

49.00 | 2021-07-09 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009990-25g |

Tetrahydrothiopyran-4-one |

1072-72-6 | 98% | 25g |

¥122 | 2024-05-26 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB00395-10g |

Tetrahydrothiopyran-4-one |

1072-72-6 | 97% | 10g |

¥106 | 2023-09-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1016081-100g |

Tetrahydrothiopyran-4-one |

1072-72-6 | 98% | 100g |

¥695.00 | 2024-08-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T31520-5g |

Tetrahydrothiopyran-4-one |

1072-72-6 | 98% | 5g |

¥31.0 | 2023-09-06 | |

| Chemenu | CM105004-500g |

thian-4-one |

1072-72-6 | 98% | 500g |

$480 | 2022-06-14 | |

| Enamine | EN300-10900-5.0g |

thian-4-one |

1072-72-6 | 95% | 5g |

$29.0 | 2023-05-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010258-50G |

tetrahydrothiopyran-4-one |

1072-72-6 | 97% | 50g |

¥ 257.00 | 2023-03-30 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-258229-1g |

Tetrahydro-4H-thiopyran-4-one, |

1072-72-6 | 1g |

¥316.00 | 2023-09-05 | ||

| abcr | AB468148-50g |

Tetrahydrothiopyran-4-one, 95 %; . |

1072-72-6 | 50g |

€110.70 | 2024-04-20 |

Tetrahydrothiopyran-4-one サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:1072-72-6) 四氢噻喃-4-酮

注文番号:LE2472787

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:40

価格 ($):discuss personally

Tetrahydrothiopyran-4-one 関連文献

-

Alexander J. A. Cobb,David M. Shaw,Deborah A. Longbottom,Johan B. Gold,Steven V. Ley Org. Biomol. Chem. 2005 3 84

-

2. Organocuprate conjugate addition reactions of 2,3-dihydrothiin-4-one, its oxide and dioxideRichard J. Batten,John D. Coyle,Richard J. K. Taylor,Stamatios Vassiliou J. Chem. Soc. Perkin Trans. 1 1982 1177

-

3. v-Triazolines. Part 7. 3-Arylaminothiophens from hexahydrothiopyrano[3,4-d]-v-triazolesDonato Pocar,Luisa Maria Rossi,Riccardo Stradi,Pasqualina Trimarco J. Chem. Soc. Perkin Trans. 1 1977 2337

-

4. Dissociation constants of the cyanohydrins of some substituted thian-4-onesPalaniappan Nanjappan,Nagichetti Satyamurthy,Kondareddiar Ramalingam J. Chem. Soc. Perkin Trans. 2 1980 714

-

Vitaliy M. Sviripa,Michael V. Fiandalo,Kristin L. Begley,Przemyslaw Wyrebek,Liliia M. Kril,Andrii G. Balia,Sean R. Parkin,Vivekanandan Subramanian,Xi Chen,Alexander H. Williams,Chang-Guo Zhan,Chunming Liu,James L. Mohler,David S. Watt New J. Chem. 2020 44 13415

1072-72-6 (Tetrahydrothiopyran-4-one) 関連製品

- 40790-04-3(2-Butanone,4,4'-thiobis-)

- 34047-39-7(4-(methylsulfanyl)butan-2-one)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1072-72-6)Tetrahydrothiopyran-4-one

清らかである:99%/99%

はかる:500g/1kg

価格 ($):341.0/681.0

atkchemica

(CAS:1072-72-6)Tetrahydrothiopyran-4-one

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ